8-Bromo-6-chloro-9H-purine is a synthetic organic compound with the molecular formula . It is classified as a derivative of purine, a fundamental heterocyclic aromatic organic compound prevalent in nature, particularly in nucleic acids. This compound features both bromine and chlorine substituents on the purine ring, which significantly influences its chemical behavior and biological activity. The compound appears as a white crystalline powder that is sparingly soluble in water and has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and biochemistry.
8-Bromo-6-chloro-9H-purine is primarily synthesized through halogenation processes involving purine derivatives. It falls under the category of halogenated purines, which are known for their roles as intermediates in organic synthesis and as potential pharmacological agents. The compound's classification as a halogenated purine allows for its use in diverse applications ranging from drug development to biochemical research.
The synthesis of 8-bromo-6-chloro-9H-purine typically involves the following steps:
In industrial settings, automated reactors may be utilized to enhance production efficiency, allowing for continuous flow processes that ensure high yields and consistent quality. Purification methods such as recrystallization or chromatography are typically employed to isolate the final product.
The molecular structure of 8-bromo-6-chloro-9H-purine consists of a fused bicyclic system characteristic of purines. The specific arrangement of atoms includes:
The compound's structural formula can be represented as follows:
8-Bromo-6-chloro-9H-purine can participate in various chemical reactions:
These reaction pathways make it a versatile intermediate in organic synthesis.
The mechanism of action for 8-bromo-6-chloro-9H-purine primarily involves its interaction with biological molecules such as nucleic acids and enzymes:
This mechanism suggests its potential utility in antiviral and anticancer therapies by targeting cellular processes vital for pathogen replication or tumor growth .
These properties make it suitable for various applications in research and industry.
8-Bromo-6-chloro-9H-purine has several significant applications:
The versatility of this compound underscores its importance across multiple scientific disciplines, particularly in advancing medicinal chemistry and biochemistry research.
The synthesis of 8-bromo-6-chloro-9H-purine (CAS 914220-07-8) primarily relies on sequential halogenation of the purine scaffold. The standard approach begins with commercially available 6-chloropurine, which undergoes regioselective electrophilic bromination at the C8 position using reagents like N-bromosuccinimide (NBS). This method typically employs polar aprotic solvents (DMF, acetonitrile) at 40–60°C, achieving isolated yields of 68–75% [6].
A critical consideration is the order of halogen introduction: Chlorination at C6 precedes bromination due to the electron-withdrawing effect of chlorine, which deactivates the purine ring toward electrophilic substitution. Attempts to reverse this sequence result in diminished yields (<45%) and undesirable dihalogenated byproducts [6]. Solvent selection profoundly impacts regioselectivity, with DMF providing optimal solubility and reaction control compared to tetrahydrofuran or dichloromethane.
Table 1: Traditional Halogenation Conditions for 8-Bromo-6-Chloro-9H-Purine
Halogenation Sequence | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
C6 chlorination first | POCl₃ (for precursor) | Toluene | Reflux | 90%* |
C8 bromination second | NBS (1.1 eq) | DMF | 50°C | 75% |
Single-step dihalogenation | Br₂ + PCl₅ | CHCl₃ | 25°C | 32% |
*Yield for 6-chloropurine synthesis [6]
Recent advances focus on catalytic systems enabling one-pot synthesis to improve atom economy and reduce purification steps. Silver(I)-catalyzed halogenation using AgNO₃ (5 mol%) with NBS in acetonitrile-water (9:1) achieves concurrent C6-chlorination and C8-bromination from hypoxanthine precursors. This method provides 80% yield in 3 hours at 60°C, with the catalytic cycle involving in situ generation of bromonium ions [5].
Ionic liquid-assisted catalysis represents another innovation. Reactions in [BMIm]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) with NBS and CuCl₂ at 70°C afford the target compound in 85% yield. The ionic liquid enhances reagent solubility, stabilizes reactive intermediates, and allows catalyst recycling for three cycles with <5% efficiency loss [6]. Microwave irradiation further accelerates these processes, reducing reaction times from hours to minutes (e.g., 15 minutes at 150 W) [6].
Table 2: Catalytic One-Pot Synthesis Methods
Catalyst System | Co-Reagents | Solvent/Medium | Time | Yield | Selectivity |
---|---|---|---|---|---|
AgNO₃ (5 mol%) | NBS + CuCl₂ | CH₃CN/H₂O | 3 h | 80% | >95% |
[BMIm]BF₄ (solvent) | NBS | Ionic liquid | 1.5 h | 85% | 98% |
Pd/C (3 mol%) + HBr | Br₂ | Acetic acid | 6 h | 72% | 89% |
Key parameters governing synthesis efficiency include:
Solvent optimization studies demonstrate that binary solvent systems outperform single solvents. A DMF/water (95:5) mixture enhances reagent solubility while mitigating hydrolysis, yielding 88% pure product after recrystallization from ethanol. For comparison, non-optimized conditions in pure DMF yield only 70% with 8–10% hydrolyzed byproducts [4] [6].
N9 protection is essential when functionalizing other positions to prevent undesired alkylation patterns. Two dominant strategies exist:
Table 3: Protecting Group Performance Comparison
Protecting Group | Protection Yield | Deprotection Yield | N7-Alkylation Byproduct | Overall Yield to Target |
---|---|---|---|---|
Benzyl | 93% | 95% (Pd/C) | 7–9% | 70–73% |
TBDMS | 90% | 82% (TBAF) | <1% | 65–68% |
THP (Tetrahydropyranyl) | 88% (DIAD/PPh₃) | 91% (HCl/MeOH) | 3–5% | 75–78% |
The tetrahydropyranyl (THP) group emerges as a balanced approach: Mitsunobu coupling with diisopropyl azodicarboxylate (DIAD) and PPh₃ provides 88% N9-THP protection without regioisomers. Mild acid deprotection (0.5M HCl in methanol) cleaves the group without affecting C-Br or C-Cl bonds, delivering 78% overall yield of 8-bromo-6-chloro-9H-purine—superior to benzyl or TBDMS strategies [4].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7